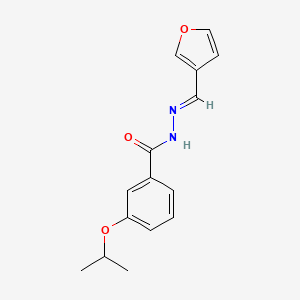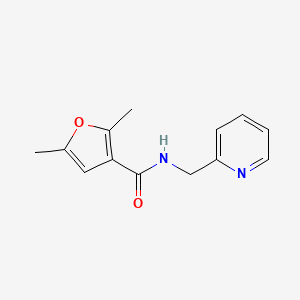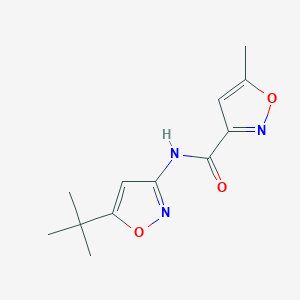![molecular formula C42H62O6 B5247098 [1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B5247098.png)
[1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features multiple tert-butyl groups and hydroxyphenyl moieties, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate typically involves multi-step organic reactions. One common approach is the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with a suitable alcohol derivative of cyclohex-3-en-1-yl. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often require the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a stabilizer in polymer synthesis due to its antioxidant properties. It helps in preventing the degradation of polymers by scavenging free radicals.
Biology
In biological research, the compound’s antioxidant properties are explored for potential therapeutic applications. It is studied for its ability to protect cells from oxidative stress and related damage.
Medicine
In medicine, the compound is investigated for its potential use in drug formulations. Its stability and reactivity make it a candidate for developing new pharmaceuticals with enhanced efficacy and shelf life.
Industry
In the industrial sector, the compound is used as an additive in lubricants and fuels to enhance their performance and longevity. Its antioxidant properties help in reducing the oxidation of these materials, thereby extending their useful life.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyphenyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of free radicals by the formation of stable phenoxyl radicals. The molecular targets include various cellular components such as lipids, proteins, and DNA, which are protected from oxidative stress by the compound’s action.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer, it shares some structural similarities with the compound but differs in its applications and properties.
Ringer’s lactate solution: Although primarily used in medical applications, it contains similar functional groups and can be compared in terms of stability and reactivity.
tert-Butyl carbamate: This compound features tert-butyl groups and is used in organic synthesis, making it a relevant comparison.
Uniqueness
The uniqueness of [1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate lies in its combination of multiple tert-butyl and hydroxyphenyl groups, which confer exceptional stability and antioxidant properties. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation.
Properties
IUPAC Name |
[1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]cyclohex-3-en-1-yl]methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O6/c1-38(2,3)30-22-28(23-31(36(30)45)39(4,5)6)16-18-34(43)47-26-42(20-14-13-15-21-42)27-48-35(44)19-17-29-24-32(40(7,8)9)37(46)33(25-29)41(10,11)12/h13-14,22-25,45-46H,15-21,26-27H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLGUQXKCAHPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC2(CCC=CC2)COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperidine](/img/structure/B5247015.png)



![N-(1-hydroxy-2-methylpropan-2-yl)-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B5247040.png)
![(2R*,6S*)-4-(2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)-2,6-dimethylmorpholine](/img/structure/B5247050.png)

![N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B5247056.png)
![1-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5247063.png)
![1-Acetyl-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5247066.png)
![3-(3-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B5247085.png)
![N,1-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine](/img/structure/B5247090.png)
![4-methoxy-N-[2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5247101.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B5247106.png)
